molecular formula C15H13Cl2NO2 B5714080 3,4-dichloro-N-(3-ethoxyphenyl)benzamide

3,4-dichloro-N-(3-ethoxyphenyl)benzamide

Cat. No.: B5714080
M. Wt: 310.2 g/mol
InChI Key: NVPZSTCACIBWHG-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an N-linked 3-ethoxyphenyl group. The ethoxy (-OCH2CH3) substituent contributes to its lipophilicity (predicted logP ~3.5–4.5) and metabolic stability compared to analogs with bulkier or charged substituents .

Properties

IUPAC Name

3,4-dichloro-N-(3-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)10-6-7-13(16)14(17)8-10/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPZSTCACIBWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-ethoxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

3,4-dichloro-N-(3-ethoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-dichloro-N-(3-ethoxyphenyl)benzamide with key analogs:

Compound Name Molecular Formula Molecular Weight logP Key Structural Features Pharmacological Activity
This compound C15H13Cl2NO2 310.18 ~3.8 3-Ethoxyphenyl substituent Unknown (potential anion transport)
AH-7921 C16H22Cl2N2O 329.27 ~3.5 N-(Dimethylaminocyclohexylmethyl) group μ-opioid agonist (Schedule I)
U-47700 C16H23Cl2N2O 330.28 ~4.0 N-Methyl-2-(dimethylamino)cyclohexyl group Potent μ-opioid agonist (Schedule I)
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide C14H10Cl3NO 314.59 ~4.5 3-Chloro-4-methylphenyl substituent Undisclosed (high lipophilicity)
3,4-Dichloro-N-(quinolin-6-yl)benzamide C16H10Cl2N2O 317.17 4.33 Quinoline-6-yl substituent Likely CNS-targeted (high logP)
3,4-Dichloro-N-(2,5-dimethoxyphenyl)benzamide C15H13Cl2NO3 326.17 ~2.8 2,5-Dimethoxyphenyl group Electron-rich, potential serotonin modulation

Key Observations :

  • Substituent Effects: AH-7921 and U-47700: The cyclohexylmethylamine substituents confer μ-opioid receptor affinity, whereas the ethoxyphenyl group in the target compound lacks this basic nitrogen, suggesting non-opioid activity . Dimethoxyphenyl Group (): Electron-donating methoxy groups reduce lipophilicity (logP = 2.8) and may improve aqueous solubility .
  • Metabolic Stability :
    • AH-7921 exhibits low metabolic stability in human liver microsomes due to N-demethylation and hydroxylation pathways . The ethoxyphenyl group in the target compound may resist oxidative metabolism better than AH-7921’s tertiary amine .

Pharmacological and Regulatory Profiles

  • U-47700’s trans-isomer shows 7.5× higher analgesic potency than morphine in rodent models .
  • Target Compound : The absence of a basic amine (critical for opioid receptor binding) implies divergent applications. Its ethoxy group may facilitate anion transport or enzyme inhibition, as seen in squaramide-based analogs () .

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